molecular formula C9H14IN3O B1416868 3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide CAS No. 433302-49-9

3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide

Cat. No.: B1416868
CAS No.: 433302-49-9
M. Wt: 307.13 g/mol
InChI Key: FNYAIQDLIIMWCJ-UHFFFAOYSA-M
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Description

3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide is a synthetic organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the imidazolium cation in its structure imparts unique properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide typically involves the reaction of 3-methylimidazole with pyrrolidine-1-carbonyl chloride in the presence of a base, followed by quaternization with an iodide source. The reaction conditions often include:

    Solvent: Common solvents used are acetonitrile or dichloromethane.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Base: Bases such as triethylamine or sodium hydroxide are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles like chloride or bromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium chloride or sodium bromide in an aqueous or organic solvent.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the imidazolium cation.

    Reduction: Reduced forms of the compound, often leading to the formation of imidazole derivatives.

    Substitution: Substituted imidazolium salts with different halide ions.

Scientific Research Applications

3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.

    Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the synthesis of advanced materials, including ionic liquids and conductive polymers.

Mechanism of Action

The mechanism of action of 3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium cation can interact with negatively charged biomolecules, affecting their structure and function. Additionally, the compound can participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-3-methylimidazolium iodide: Another imidazolium salt with similar properties but different alkyl chain length.

    1-ethyl-3-methylimidazolium chloride: Similar structure but with a chloride ion instead of iodide.

    1-methyl-3-octylimidazolium bromide: Similar imidazolium cation but with a longer alkyl chain and bromide ion.

Uniqueness

3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide is unique due to the presence of the pyrrolidine-1-carbonyl group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, stability, and reactivity compared to other imidazolium salts.

Properties

IUPAC Name

(3-methylimidazol-3-ium-1-yl)-pyrrolidin-1-ylmethanone;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O.HI/c1-10-6-7-12(8-10)9(13)11-4-2-3-5-11;/h6-8H,2-5H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYAIQDLIIMWCJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C(=O)N2CCCC2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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